3-(5-Hexylthiophen-2-YL)prop-2-enoic acid
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Overview
Description
3-(5-Hexylthiophen-2-YL)prop-2-enoic acid is an organic compound featuring a thiophene ring substituted with a hexyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hexylthiophen-2-YL)prop-2-enoic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized with a hexyl group through a Friedel-Crafts alkylation reaction.
Propenoic Acid Introduction: The functionalized thiophene undergoes a Heck reaction with an appropriate acrylate to introduce the propenoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propenoic acid moiety, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(5-Hexylthiophen-2-YL)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-(5-Hexylthiophen-2-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 3-(5-Phenylthiophen-2-YL)prop-2-enoic acid
- 3-(3,4-Dihydro-2H-pyran-2-YL)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Comparison:
- Structural Differences: The presence of different substituents on the thiophene ring or the propenoic acid moiety.
- Unique Properties: 3-(5-Hexylthiophen-2-YL)prop-2-enoic acid is unique due to its hexyl substitution, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
105366-34-5 |
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Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
3-(5-hexylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H18O2S/c1-2-3-4-5-6-11-7-8-12(16-11)9-10-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) |
InChI Key |
GYCBZKVOTCLKHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C=CC(=O)O |
Origin of Product |
United States |
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